molecular formula C7H10Cl2N2O2S B15263833 (4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride

(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride

Cat. No.: B15263833
M. Wt: 257.14 g/mol
InChI Key: MPLBKEWBUPDGIY-UHFFFAOYSA-N
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Description

(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C7H9ClN2O2S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride typically involves the reaction of 4-chloro-3-ethyl-1-methyl-1H-pyrazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and reducing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Sulfonamide Derivatives: Formed through nucleophilic substitution reactions with amines.

    Oxidized or Reduced Pyrazole Derivatives: Formed through oxidation or reduction reactions.

Scientific Research Applications

Chemistry

In organic synthesis, (4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the chemical industry, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a useful intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide derivatives, which can interact with biological targets such as enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

Compared to similar compounds, (4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride is unique due to the presence of the sulfonyl chloride group. This functional group imparts distinct reactivity, making the compound a versatile intermediate in organic synthesis. Its ability to form sulfonamide derivatives is particularly valuable in medicinal chemistry, where these derivatives can exhibit a wide range of biological activities.

Properties

Molecular Formula

C7H10Cl2N2O2S

Molecular Weight

257.14 g/mol

IUPAC Name

(4-chloro-5-ethyl-2-methylpyrazol-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H10Cl2N2O2S/c1-3-5-7(8)6(11(2)10-5)4-14(9,12)13/h3-4H2,1-2H3

InChI Key

MPLBKEWBUPDGIY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1Cl)CS(=O)(=O)Cl)C

Origin of Product

United States

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